molecular formula C9H8O B1194528 2H-Chromene CAS No. 254-04-6

2H-Chromene

Cat. No. B1194528
Key on ui cas rn: 254-04-6
M. Wt: 132.16 g/mol
InChI Key: KYNSBQPICQTCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06903227B2

Procedure details

To a solution of ethyl chromone-2-carboxylate (Example 16) in about 3 mL of sulfuric acid cooled to −10° C. is added about 1 mL potassium nitrate in sulfuric acid. The molar ratio of potassium nitrate to the benzopyran is slightly greater than 1:1. The reaction mixture is stirred at 0° C. for 1 h, the ice bath removed, and the reaction stirred at room temperature until the reaction is complete by HPLC (<3% benzopyran): about 4-6 h. The nitrated benzopyran precipitates as the reaction progresses. The reaction mixture is poured onto ice, and the precipitate is dissolved in ethyl acetate. The ethyl acetate layer is dried, filtered, and evaporated to afford ethyl 6-nitrochromone-2-carboxylate as a light yellow solid (about 90% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]=[C:2]1[C:12]([O:14][CH2:15][CH3:16])=[O:13].[N+:17]([O-])([O-:19])=[O:18].[K+].O1C2C=CC=CC=2C=CC1>S(=O)(=O)(O)O>[N+:17]([C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[O:1][C:2]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:3][C:4]2=[O:11])([O-:19])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC(C2=CC=CC=C12)=O)C(=O)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
potassium nitrate
Quantity
1 mL
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC=CC2=C1C=CC=C2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath removed
STIRRING
Type
STIRRING
Details
the reaction stirred at room temperature until the reaction
CUSTOM
Type
CUSTOM
Details
about 4-6 h
Duration
5 (± 1) h
CUSTOM
Type
CUSTOM
Details
The nitrated benzopyran precipitates as the reaction progresses
ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto ice
DISSOLUTION
Type
DISSOLUTION
Details
the precipitate is dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(C=C(OC2=CC1)C(=O)OCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.